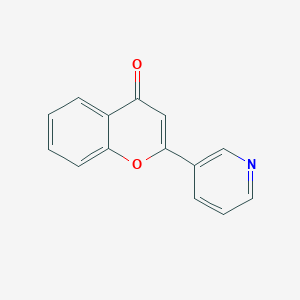
2-Pyridin-3-ylchromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridin-3-ylchromen-4-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that belongs to the class of flavonoids and has a molecular formula of C15H9NO2. This compound is also known as coumarin-3-carboxylic acid pyridin-2-ylamide and is synthesized through various methods.
Wirkmechanismus
The mechanism of action of 2-Pyridin-3-ylchromen-4-one is not fully understood. However, it is believed to act by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress. This compound also activates various signaling pathways that are involved in the regulation of cell growth and differentiation.
Biochemische Und Physiologische Effekte
2-Pyridin-3-ylchromen-4-one has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and reduce the expression of inflammatory genes. This compound also protects cells from oxidative damage and promotes cell survival. In addition, it has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Pyridin-3-ylchromen-4-one in lab experiments include its high yield and purity, as well as its potential applications in various fields of scientific research. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on 2-Pyridin-3-ylchromen-4-one. One direction is to explore its potential applications in the treatment of neurodegenerative diseases. Another direction is to investigate its effects on the immune system and its potential applications in the treatment of autoimmune diseases. Additionally, further studies are needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Synthesemethoden
The synthesis of 2-Pyridin-3-ylchromen-4-one can be achieved through several methods. One of the most common methods is the condensation reaction between 3-acetylcoumarin and 2-aminopyridine in the presence of a catalyst. This reaction leads to the formation of the desired compound with high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-Pyridin-3-ylchromen-4-one has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, antioxidant, and antitumor properties. This compound has also been shown to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
3327-27-3 |
|---|---|
Produktname |
2-Pyridin-3-ylchromen-4-one |
Molekularformel |
C14H9NO2 |
Molekulargewicht |
223.23 g/mol |
IUPAC-Name |
2-pyridin-3-ylchromen-4-one |
InChI |
InChI=1S/C14H9NO2/c16-12-8-14(10-4-3-7-15-9-10)17-13-6-2-1-5-11(12)13/h1-9H |
InChI-Schlüssel |
ACMZJMPKGUUSOJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CN=CC=C3 |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



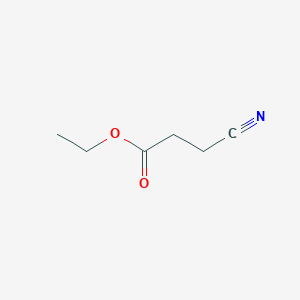

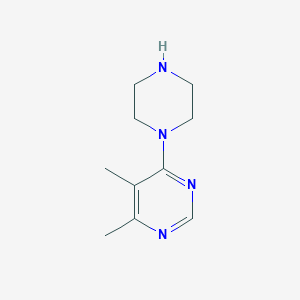
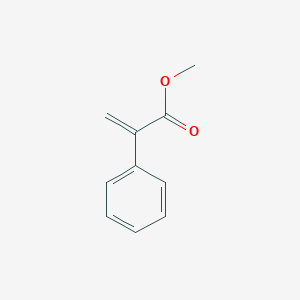
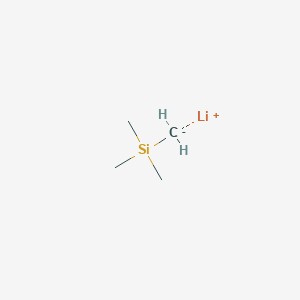
![Glycine, N-[(2-azido-1H-benzimidazol-1-yl)carbonyl]-, butyl ester](/img/structure/B167596.png)
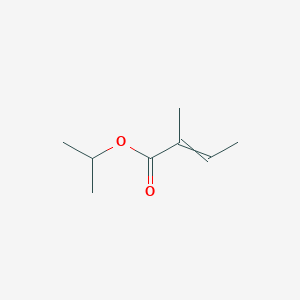
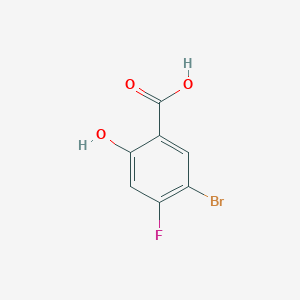
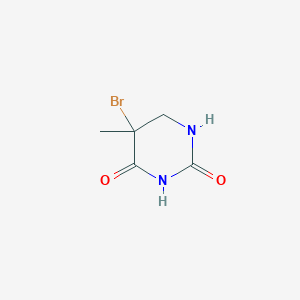
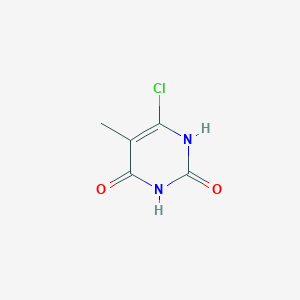

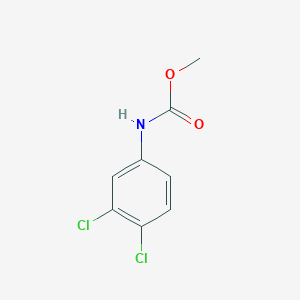
![N-[1-(3,4-dichlorophenyl)ethyl]acetamide](/img/structure/B167611.png)
